- Azetidine derivatives suitable for inducing male sterility in plants, United Kingdom, , ,
Cas no 97628-91-6 (1-acetylazetidine-3-carboxylic acid)
1-acetylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Acetyl-3-azetidinecarboxylic Acid
- 1-Acetyl-azetidine-3-carboxylic acid
- 1-acetylazetidine-3-carboxylic acid
- 4-METHYL-2-PYRIDIN-2-YL-5,6,7,8-TETRAHYDRO-PYRIDO[3,4-D]PYRIMIDINE DIHYDROCHLORIDE
- 3-Azetidinecarboxylic acid,1-acetyl
- 3-Azetidinecarboxylic acid, 1-acetyl-
- YFWJZEMJJMOQAC-UHFFFAOYSA-N
- STL559032
- 4571AF
- BBL036558
- TRA0001483
- SY022496
- AM101766
- AK209013
- AB0065637
- Z1868430535
- 1-Acetyl-3-azetidinecarboxylic acid (ACI)
-
- MDL: MFCD12406968
- Inchi: 1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
- InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C(C)=O)C1)O
Computed Properties
- Exact Mass: 143.05800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 57.6
Experimental Properties
- Density: 1.356
- Boiling Point: 362 ºC
- Flash Point: 173 ºC
- PSA: 57.61000
- LogP: -0.51280
1-acetylazetidine-3-carboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
1-acetylazetidine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-acetylazetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851952-1g |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | ≥97% | 1g |
694.00 | 2021-05-17 | |
| Alichem | A449040918-1g |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | 95% | 1g |
$186.20 | 2023-08-31 | |
| Alichem | A449040918-5g |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | 95% | 5g |
$558.60 | 2023-08-31 | |
| Chemenu | CM200331-1g |
1-Acetyl-azetidine-3-carboxylic acid |
97628-91-6 | 95% | 1g |
$184 | 2021-06-09 | |
| Chemenu | CM200331-5g |
1-Acetyl-azetidine-3-carboxylic acid |
97628-91-6 | 95% | 5g |
$533 | 2021-06-09 | |
| TRC | A192730-10mg |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192730-50mg |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A192730-100mg |
1-Acetyl-3-azetidinecarboxylic Acid |
97628-91-6 | 100mg |
$ 135.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LG581-1g |
1-acetylazetidine-3-carboxylic acid |
97628-91-6 | 96% | 1g |
1513CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LG581-250mg |
1-acetylazetidine-3-carboxylic acid |
97628-91-6 | 96% | 250mg |
601CNY | 2021-05-08 |
1-acetylazetidine-3-carboxylic acid Production Method
Production Method 1
Production Method 2
- Azetidines. II. Functional derivatives of azetidines, Bulletin of the Chemical Society of Japan, 1967, 40(10), 2398-2401
Production Method 3
- Preparation of azolylpiperidines as CCR5 receptor modulators., World Intellectual Property Organization, , ,
1-acetylazetidine-3-carboxylic acid Raw materials
1-acetylazetidine-3-carboxylic acid Preparation Products
1-acetylazetidine-3-carboxylic acid Suppliers
1-acetylazetidine-3-carboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-acetylazetidine-3-carboxylic acid
Introduction to 1-acetylazetidine-3-carboxylic acid (CAS No. 97628-91-6)
1-acetylazetidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 97628-91-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features an azetidine ring substituted with an acetyl group at the 1-position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold for further chemical modifications and biological investigations.
The molecular structure of 1-acetylazetidine-3-carboxylic acid contributes to its reactivity and functionality, which are of great interest to researchers exploring novel drug candidates. The presence of both the acetyl group and the carboxylic acid functionality allows for diverse chemical transformations, including esterification, amidation, and condensation reactions, which are pivotal in synthesizing more complex molecules. These structural features make it a valuable intermediate in the synthesis of various pharmacologically active agents.
In recent years, there has been a growing interest in azetidine derivatives due to their potential biological activities. 1-acetylazetidine-3-carboxylic acid has been studied for its possible role in modulating biological pathways, particularly in the context of inflammation, cancer, and infectious diseases. Researchers have been exploring its derivatives as lead compounds for developing new therapeutic agents. The azetidine ring is known to exhibit significant bioisosteric properties with respect to other heterocycles such as pyrrolidines and piperidines, which are commonly found in bioactive molecules.
One of the most compelling aspects of 1-acetylazetidine-3-carboxylic acid is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The azetidine ring can be incorporated into peptidomimetic scaffolds to enhance their metabolic stability and binding affinity. This has led to several studies focusing on developing novel peptidomimetics using 1-acetylazetidine-3-carboxylic acid as a key building block.
Moreover, the compound has shown promise in the development of inhibitors targeting enzyme-protein interactions. Enzyme inhibition is a critical strategy in drug design, where modulating enzymatic activity can lead to therapeutic benefits. The acetyl group and carboxylic acid moiety in 1-acetylazetidine-3-carboxylic acid provide multiple sites for interaction with enzyme active sites, making it a potential candidate for designing selective inhibitors. Recent studies have highlighted its role in inhibiting certain proteases and kinases, which are implicated in various diseases.
The synthesis of 1-acetylazetidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve yield and selectivity. The availability of high-purity 1-acetylazetidine-3-carboxylic acid is crucial for downstream applications, particularly in pharmaceutical research where impurities can significantly affect experimental outcomes.
In conclusion, 1-acetylazetidine-3-carboxylic acid (CAS No. 97628-91-6) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, including peptidomimetics and enzyme inhibitors. Ongoing research continues to uncover new applications for this compound, underscoring its importance in the field of chemical biology.
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